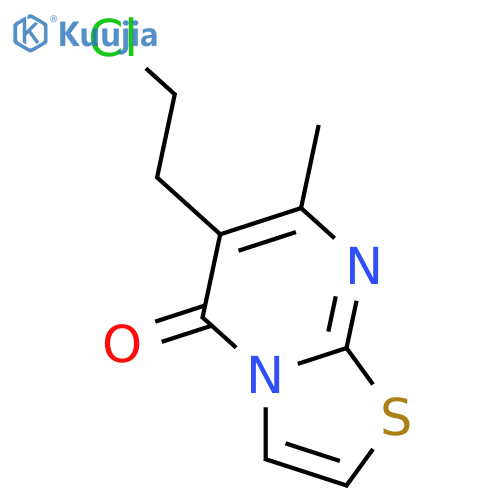Cas no 86488-00-8 (6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one)

86488-00-8 structure
商品名:6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one
CAS番号:86488-00-8
MF:C9H9ClN2OS
メガワット:228.698559522629
MDL:MFCD02093803
CID:1851930
PubChem ID:817872
6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one 化学的及び物理的性質
名前と識別子
-
- 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(2-chloroethyl)-7-methyl-
- 6-(2-chloroethyl)-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- 6-(2-Chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (ACI)
- 6-(2-Chloroethyl)-7-methylthiazolo[3,2-a]pyrimidin-5-one
- BS-41673
- DB-382861
- EN300-199680
- SY173137
- 6-(2-chloroethyl)-7-methyl-5h-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- 6-(2-chloroethyl)- 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
- MFCD02093803
- SVZSNASRUSJMAF-UHFFFAOYSA-N
- 86488-00-8
- SCHEMBL4497496
- 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
- 6-(2 -chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
- DTXSID80355868
- CS-0061204
- 6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one
-
- MDL: MFCD02093803
- インチ: 1S/C9H9ClN2OS/c1-6-7(2-3-10)8(13)12-4-5-14-9(12)11-6/h4-5H,2-3H2,1H3
- InChIKey: SVZSNASRUSJMAF-UHFFFAOYSA-N
- ほほえんだ: O=C1N2C(SC=C2)=NC(C)=C1CCCl
計算された属性
- せいみつぶんしりょう: 228.0124118g/mol
- どういたいしつりょう: 228.0124118g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 58Ų
6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB489546-250 mg |
6-(2-Chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one |
86488-00-8 | 250MG |
€415.00 | 2023-04-20 | ||
| Enamine | EN300-199680-0.25g |
6-(2-chloroethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
86488-00-8 | 95% | 0.25g |
$353.0 | 2023-09-16 | |
| Enamine | EN300-199680-0.5g |
6-(2-chloroethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
86488-00-8 | 95% | 0.5g |
$557.0 | 2023-09-16 | |
| Enamine | EN300-199680-1.0g |
6-(2-chloroethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
86488-00-8 | 95% | 1g |
$714.0 | 2023-05-31 | |
| Enamine | EN300-199680-2.5g |
6-(2-chloroethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
86488-00-8 | 95% | 2.5g |
$1399.0 | 2023-09-16 | |
| eNovation Chemicals LLC | Y1014590-1g |
5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(2-chloroethyl)-7-methyl- |
86488-00-8 | 95% | 1g |
$235 | 2023-09-04 | |
| Alichem | A089007769-250mg |
6-(2-Chloroethyl)-7-methyl-5h-thiazolo[3,2-a]pyrimidin-5-one |
86488-00-8 | 95% | 250mg |
$232.56 | 2023-08-31 | |
| TRC | C984855-100mg |
6-(2-Chloroethyl)-7-methyl-5h-thiazolo[3,2-A]pyrimidin-5-one |
86488-00-8 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Chemenu | CM471267-250mg |
5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(2-chloroethyl)-7-methyl- |
86488-00-8 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Enamine | EN300-199680-0.1g |
6-(2-chloroethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
86488-00-8 | 95% | 0.1g |
$248.0 | 2023-09-16 |
6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
86488-00-8 (6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one) 関連製品
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:86488-00-8)6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one

清らかである:99%
はかる:1g
価格 ($):168.0